diethyl propan-2-yl phosphate
CAS No.: 2736-99-4
Cat. No.: VC11561776
Molecular Formula: C7H17O4P
Molecular Weight: 196.18 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2736-99-4 |
---|---|
Molecular Formula | C7H17O4P |
Molecular Weight | 196.18 g/mol |
IUPAC Name | diethyl propan-2-yl phosphate |
Standard InChI | InChI=1S/C7H17O4P/c1-5-9-12(8,10-6-2)11-7(3)4/h7H,5-6H2,1-4H3 |
Standard InChI Key | DOLOQFUIBXRBTH-UHFFFAOYSA-N |
Canonical SMILES | CCOP(=O)(OCC)OC(C)C |
Introduction
Structural Characteristics
Diethyl propan-2-yl phosphate features a tetrahedral phosphorus center bonded to three oxygen atoms and one sulfur-like substituent (though sulfur is absent in this case). The molecular formula C₇H₁₇O₄P corresponds to a molar mass of 196.18 g/mol. Key structural identifiers include:
The isopropyl group (propan-2-yl) introduces steric bulk, influencing the compound’s reactivity and solubility. The InChI string (InChI=1S/C7H17O4P/c1-5-9-12(8,10-6-2)11-7(3)4/h7H,5-6H2,1-4H3
) further delineates the connectivity of atoms, confirming the presence of ethoxy and isopropyloxy moieties .
Table 1: Structural and Spectral Data
Property | Value | Source |
---|---|---|
Molecular Formula | C₇H₁₇O₄P | |
Predicted Collision Cross Section (Ų) | 143.2 ([M+H]+), 151.3 ([M+Na]+) | |
SMILES | CCOP(=O)(OCC)OC(C)C |
Physicochemical Properties
Solubility and Polarity
The compound’s solubility is influenced by its polar phosphate group and nonpolar ethoxy/isopropyloxy substituents. While direct data are unavailable, analogous organophosphates exhibit:
-
High solubility in organic solvents (e.g., THF, diethyl ether).
Collision Cross Sections
Mass spectrometric data from PubChemLite predict collision cross sections (CCS) for various adducts (Table 2), critical for analytical identification .
Table 2: Predicted CCS Values for Adducts
Adduct | m/z | CCS (Ų) |
---|---|---|
[M+H]+ | 197.09372 | 143.2 |
[M+Na]+ | 219.07566 | 151.3 |
[M-H]- | 195.07916 | 140.1 |
Reactivity and Environmental Fate
Diethyl propan-2-yl phosphate’s environmental persistence can be inferred from studies on structurally similar compounds like diethyl methylphosphonate (DEMP). Key findings include:
-
OH Radical Reactivity: DEMP reacts with OH radicals at a rate constant of cm³ molecule⁻¹ s⁻¹, suggesting moderate atmospheric degradation .
-
NO₃ Radical Reactivity: DEMP’s reaction with NO₃ occurs at cm³ molecule⁻¹ s⁻¹, indicating slower nighttime degradation .
The isopropyl group in diethyl propan-2-yl phosphate may slightly reduce reactivity compared to DEMP due to increased steric hindrance.
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